molecular formula C8H8BrNO3 B1469669 Methyl 2-bromo-6-methoxynicotinate CAS No. 1009735-23-2

Methyl 2-bromo-6-methoxynicotinate

Cat. No.: B1469669
CAS No.: 1009735-23-2
M. Wt: 246.06 g/mol
InChI Key: QTEYDTHXMHRDGR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-methoxynicotinate is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of nicotinic acid and features a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 2-bromo-6-methoxynicotinate has several applications in scientific research:

Safety and Hazards

“Methyl 2-bromo-6-methoxynicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling the compound .

Mechanism of Action

Target of Action

It is a nicotinic acid analog , suggesting that it may interact with the same targets as nicotinic acid, such as the G protein-coupled receptors involved in lipid metabolism.

Mode of Action

As a nicotinic acid analog, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

As a potential hypolipidemic agent , it may influence pathways related to lipid metabolism.

Result of Action

As a potential hypolipidemic agent

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-methoxynicotinate can be synthesized through the esterification of 6-bromo-2-methoxynicotinic acid. The reaction typically involves the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent. Methyl iodide is added to the reaction mixture, which is then stirred at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-6-methoxynicotinate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and interactions that similar compounds may not be able to undergo.

Properties

IUPAC Name

methyl 2-bromo-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEYDTHXMHRDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856954
Record name Methyl 2-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009735-23-2
Record name Methyl 2-bromo-6-methoxy-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009735-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-6-methoxynicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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